S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate
CAS No.: 2984-66-9
Cat. No.: VC16510562
Molecular Formula: C13H21OPS2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2984-66-9 |
|---|---|
| Molecular Formula | C13H21OPS2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | (4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3 |
| Standard InChI Key | VHRBNSDFBAIBIO-UHFFFAOYSA-N |
| Canonical SMILES | CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C |
Introduction
Synthesis
The synthesis of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate typically involves multi-step reactions using phosphonothioate chemistry. Key steps include:
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Preparation of Precursors: Reacting phenolic or thiol derivatives with phosphorus-based reagents.
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Reaction Conditions: Employing controlled temperatures and catalysts (e.g., Lewis acids like aluminum chloride) to enhance yield.
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Purification: Techniques such as recrystallization or chromatography are used to achieve high-purity products.
Applications
This compound has diverse applications due to its organophosphorus backbone:
Agricultural Use
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Insecticidal and Herbicidal Properties: Phosphonodithioates are known to inhibit specific enzymes in pests, disrupting metabolic pathways.
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Antimicrobial Activity: Potential use in controlling microbial growth on crops.
Pharmaceutical Potential
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Preliminary studies suggest that such compounds may have applications in drug development due to their enzyme-inhibitory properties.
Chemical Research
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Used as a model compound for studying organophosphorus chemistry due to its unique structure.
Biological Activity
S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate exhibits biological activity typical of organophosphorus compounds:
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Enzyme Inhibition: Targets enzymes involved in neurotransmitter regulation or pest metabolism.
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Toxicity Profile: Requires careful evaluation for safety in agricultural and pharmaceutical contexts.
Stability and Reactivity
The stability of this compound under different conditions is critical for its practical applications:
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pH Sensitivity: Stability varies with pH levels.
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Thermal Stability: Stable under moderate temperatures but may decompose at elevated levels.
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Reactivity with Other Chemicals: Typical of phosphonodithioates, it can undergo hydrolysis or oxidation depending on environmental conditions.
Comparison with Related Compounds
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| Ethyl phosphonothioate | Contains a phosphonate group | Lacks aromatic substituent |
| Methyl phosphonodithioate | Similar dithioate structure | No bulky substituents |
| S-ethyl O-ethyl phosphonothioate | Phosphonate backbone | Different alkyl groups |
The bulky tert-butyl group in S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate provides steric hindrance, influencing both its chemical reactivity and biological activity compared to simpler analogs.
Safety and Environmental Considerations
As an organophosphorus compound, this chemical requires careful handling:
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Toxicity Concerns: Potential neurotoxic effects necessitate controlled use.
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Environmental Impact: Degradation products must be assessed for ecological safety.
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